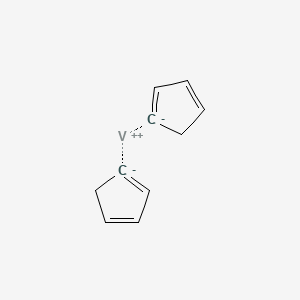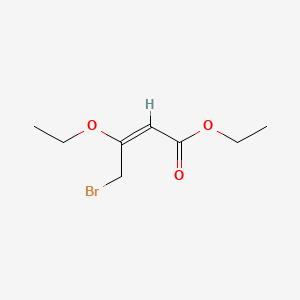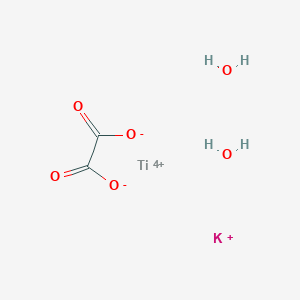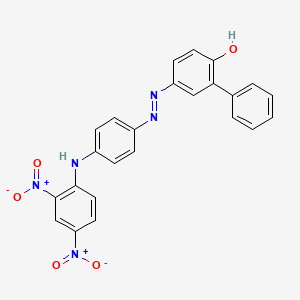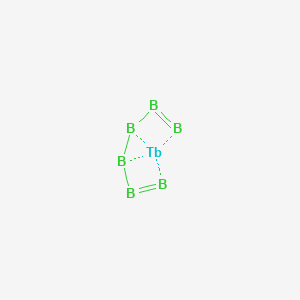
Terbium boride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium boride is an intermetallic compound composed of terbium and boron. It belongs to the family of rare earth borides, which are known for their unique structural and electronic properties. This compound exhibits high hardness, thermal stability, and electrical conductivity, making it a material of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium boride can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and arc melting. One common method involves the direct reaction of terbium oxide with boron carbide at high temperatures (above 1500°C) in an inert atmosphere. The reaction can be represented as follows:
Tb2O3+3B4C→2TbB2+3CO
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and advanced sintering techniques. Spark plasma sintering and hot pressing are commonly employed to achieve dense and pure this compound materials. These methods ensure uniformity and high-quality production suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Terbium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form terbium oxide and boron oxide.
TbB2+3O2→Tb2O3+2B2O3
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Tb2O3+3H2→2Tb+3H2O
Substitution: Substitution reactions can occur with other metal borides, leading to the formation of mixed borides.
Major Products: The major products formed from these reactions include terbium oxide, boron oxide, and elemental terbium, depending on the reaction conditions and reagents used.
Scientific Research Applications
Terbium boride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical imaging and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in cancer treatment, particularly in targeted radiotherapy.
Industry: this compound is utilized in the manufacturing of high-temperature ceramics, cutting tools, and protective coatings due to its hardness and thermal stability.
Mechanism of Action
The mechanism by which terbium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The boron atoms in this compound form strong covalent bonds, contributing to the material’s hardness and stability. The terbium atoms provide magnetic and electronic properties, making this compound suitable for applications in electronics and magnetism. The interaction between terbium and boron atoms also enhances the material’s catalytic activity, making it effective in various chemical reactions.
Comparison with Similar Compounds
- Lanthanum boride (LaB6)
- Cerium boride (CeB6)
- Neodymium boride (NdB6)
Comparison: Terbium boride stands out due to its unique combination of hardness, thermal stability, and magnetic properties. While lanthanum boride and cerium boride are known for their high electrical conductivity and use in thermionic emission applications, this compound’s magnetic properties make it suitable for applications in magnetic materials and devices. Neodymium boride, on the other hand, is primarily used in permanent magnets due to its strong magnetic characteristics. This compound’s versatility in both catalytic and magnetic applications highlights its uniqueness among rare earth borides.
Properties
InChI |
InChI=1S/B6.Tb/c1-3-5-6-4-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDTVTHYCRTSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=B[B][B]B=[B].[Tb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-31-0 |
Source


|
| Record name | Terbium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)

